Cas no 1806159-53-4 (2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid
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- インチ: 1S/C9H6F5NO4/c1-18-4-2-3(8(16)17)15-5(7(10)11)6(4)19-9(12,13)14/h2,7H,1H3,(H,16,17)
- InChIKey: YZQSPDPWFWVKSB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C=C(C(=O)O)N=1)OC)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 324
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029083108-1g |
2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid |
1806159-53-4 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid 関連文献
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2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acidに関する追加情報
Introduction to 2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1806159-53-4)
2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid, identified by the CAS number 1806159-53-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of multiple fluorinated substituents and functional groups, contribute to its distinct chemical properties and make it a valuable scaffold for drug discovery and development.
The molecular structure of 2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid consists of a pyridine core substituted with a difluoromethyl group at the 2-position, a methoxy group at the 4-position, and a trifluoromethoxy group at the 3-position, with a carboxylic acid functional group at the 6-position. This arrangement of substituents imparts a high degree of electronic complexity, which can influence its interactions with biological targets. The fluorine atoms, in particular, are known to enhance metabolic stability and binding affinity, making this compound an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel fluorinated heterocycles for their potential as pharmacophores. Pyridine derivatives, especially those incorporating fluorine atoms, have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The compound 2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid is no exception and has been studied for its potential role in modulating biological pathways relevant to these diseases.
One of the most compelling aspects of this compound is its ability to serve as a versatile building block for the synthesis of more complex molecules. The presence of multiple reactive sites allows for further functionalization, enabling chemists to tailor the properties of derived compounds to specific biological targets. For instance, the carboxylic acid group can be used to form esters or amides, while the pyridine ring can undergo various transformations such as alkylation, acylation, or coupling reactions. These attributes make it an invaluable tool in the arsenal of synthetic chemists working on drug development.
Recent studies have highlighted the potential of fluorinated pyridines as inhibitors of kinases and other enzymes involved in cancer progression. The electron-withdrawing nature of the fluorine atoms can enhance binding interactions by increasing electrophilicity at key positions on the molecule. Additionally, the methoxy and trifluoromethoxy groups can participate in hydrogen bonding or π-stacking interactions with biological targets, further stabilizing complex formation. These features have prompted researchers to explore derivatives of 2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid as lead compounds for drug discovery.
The synthesis of 2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorinated groups requires careful control over reaction conditions to avoid unwanted side products. However, advances in fluorination techniques have made it increasingly feasible to construct such complex molecules with high precision. For example, metal-catalyzed cross-coupling reactions and electrochemical fluorination methods have enabled the efficient incorporation of fluorine atoms into organic frameworks.
Another area of interest is the pharmacokinetic profile of this compound. Fluorinated compounds are often associated with improved bioavailability due to their enhanced lipophilicity and metabolic stability. However, it is essential to carefully evaluate potential toxicity and off-target effects when designing new drugs based on this scaffold. Preclinical studies are crucial for assessing these parameters and ensuring that promising candidates progress safely into clinical trials.
In conclusion,2-(Difluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1806159-53-4) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a versatile intermediate for drug discovery, with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies,this compound is likely to remain a valuable asset in the quest for innovative medicines.
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